methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorinated aromatic ring, and a dibenzo[c,e][1,2]thiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the dibenzo[c,e][1,2]thiazine moiety through a series of coupling reactions. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate: shares structural similarities with other benzoate esters and dibenzo[c,e][1,2]thiazine derivatives.
Other similar compounds: include those with variations in the substituents on the aromatic rings or the thiazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN2O5S |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 4-chloro-3-[(6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O5S/c1-13-10-15(22(27)25-19-12-14(23(28)31-3)8-9-18(19)24)11-17-16-6-4-5-7-20(16)32(29,30)26(2)21(13)17/h4-12H,1-3H3,(H,25,27) |
InChI Key |
YIQURJGQFFBTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl |
Origin of Product |
United States |
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